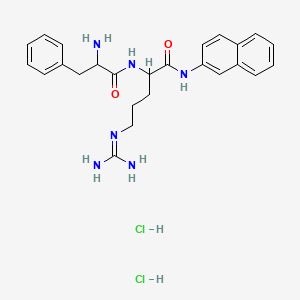

PAbetaN (dihydrochloride)

Description

Historical Context of Efflux Pump Inhibitors and PAβN (dihydrochloride) Discovery

The challenge of antimicrobial resistance became increasingly apparent in the latter half of the 20th century, prompting researchers to explore novel strategies to combat drug-resistant bacteria. One such strategy was the development of adjuvants that could rejuvenate the efficacy of existing antibiotics. The discovery of drug-resistant efflux pumps in the 1990s opened a new avenue for this research. nih.gov

PAβN, also known as MC-207,110, emerged from this line of inquiry. It was first described in 1999 and further characterized in 2001 by Microcide Pharmaceuticals and Daiichi Pharmaceutical Company. plos.orgnih.govmdpi.com Its discovery was the result of extensive screening of a vast library of approximately 200,000 synthetic and natural compounds. nih.govmdpi.com The goal was to identify a molecule that could potentiate the activity of the fluoroquinolone antibiotic levofloxacin (B1675101) against Pseudomonas aeruginosa, a bacterium notorious for its efflux-mediated resistance. plos.orgnih.gov

This peptidomimetic dipeptide amide was one of the first synthetic, broad-spectrum EPIs to be identified, marking a significant milestone in the field. nih.govnih.gov It demonstrated the ability to inhibit the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria and contribute to their intrinsic and acquired resistance to multiple classes of antibiotics. nih.govtandfonline.com

Significance of PAβN (dihydrochloride) as a Reference Compound in Efflux Research

Despite its initial promise, the clinical development of PAβN was hampered by issues of toxicity toward mammalian cells and instability in biological systems. nih.govhksmp.com However, these limitations did not diminish its importance in a laboratory setting. PAβN has become an indispensable tool and a benchmark standard for studying efflux pump activity. nih.gov

Its significance as a reference compound stems from several key attributes:

Broad-Spectrum Activity: PAβN inhibits a wide range of RND efflux pumps, including the clinically important MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa, as well as pumps in other Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii. nih.govtandfonline.com This broad activity makes it a versatile tool for investigating efflux in various bacterial species.

Competitive Inhibition: PAβN acts as a competitive inhibitor, meaning it is also a substrate for the efflux pumps it blocks. nih.govmdpi.com This mechanism of action provides a clear model for studying substrate binding and transport by RND pumps.

Potentiation of Multiple Antibiotic Classes: PAβN has been shown to potentiate the activity of a diverse array of antibiotics, including fluoroquinolones, macrolides, chloramphenicol (B1208), and oxazolidinones. nih.govnih.govmdpi.com This allows researchers to probe the substrate profiles of different efflux pumps. For example, it can induce a significant decrease in the minimum inhibitory concentration (MIC) of levofloxacin against P. aeruginosa, particularly in strains that overexpress efflux pumps. nih.govmdpi.com

Facilitating Research: The use of PAβN allows researchers to confirm whether a particular compound's primary target is the efflux pump system. mdpi.com By comparing the activity of a new potential EPI to that of PAβN, scientists can gauge its relative potency and spectrum of activity.

While PAβN's direct therapeutic application is limited, its role as a foundational research compound is undeniable. It continues to be instrumental in the discovery and characterization of new EPIs, the elucidation of efflux pump mechanisms, and the broader effort to overcome antimicrobial resistance. nih.gov

Detailed Research Findings

Subsequent research has further illuminated the multifaceted effects of PAβN. Studies have shown that in addition to its role as a competitive inhibitor, PAβN can also permeabilize the outer membrane of Gram-negative bacteria. plos.orgnih.gov This effect is concentration-dependent and can contribute to the observed increase in antibiotic susceptibility, particularly for bulky antibiotics that are normally excluded by the outer membrane. plos.orgnih.gov This dual mode of action underscores the importance of careful experimental design when using PAβN to specifically study efflux inhibition.

Computational studies have provided insights into the molecular interactions between PAβN and efflux pump proteins like AdeB from Acinetobacter baumannii. acs.org These models suggest that PAβN interacts strongly with the distal binding pocket of the transporter, potentially explaining its ability to compete with certain antibiotics like levofloxacin for efflux. acs.org

The potentiation of antibiotics by PAβN has been quantified in numerous studies. For instance, at a concentration of 20 µg/mL, PAβN can increase the activity of levofloxacin against P. aeruginosa by 16-fold, and up to 64-fold in strains that overexpress RND efflux pumps. nih.gov It has also been observed to reduce the MICs of several β-lactam antibiotics against P. aeruginosa by a factor of 2 to 4. nih.gov

**Table 1: Effect of PAβN on Minimum Inhibitory Concentration (MIC) of Levofloxacin against *Pseudomonas aeruginosa***

| Strain | PAβN Concentration | Fold Reduction in MIC | Reference |

|---|---|---|---|

| Wild-Type | 20 µg/mL | 16-fold | nih.gov |

| Mex RND Pump Overexpressing | 20 µg/mL | up to 64-fold | nih.gov |

| Wild-Type | Not Specified | 8-fold | mdpi.com |

| MexAB-OprM Overexpressing | Not Specified | 64-fold | mdpi.com |

Table 2: Potentiation of Various Antibiotics by PAβN

| Antibiotic Class | Potentiated by PAβN | Reference |

|---|---|---|

| Fluoroquinolones | Yes | nih.govnih.govmdpi.com |

| Macrolides | Yes | nih.govnih.govmdpi.com |

| Chloramphenicol | Yes | nih.govnih.gov |

| Oxazolidinones | Yes | nih.govmdpi.com |

| Rifampin | Yes | nih.gov |

| Aminoglycosides | No | nih.gov |

| β-lactams | Yes (less effective) | plos.orgnih.gov |

| Tetracycline (B611298) | Less effective | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H32Cl2N6O2 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride |

InChI |

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H |

InChI Key |

MRUMOHLDHMZGMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Paβn Dihydrochloride Action

Direct Efflux Pump Inhibition Mechanisms

Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110, is a well-characterized dipeptide amide that functions as a broad-spectrum efflux pump inhibitor (EPI). nih.govnih.gov Its primary mechanism of action involves the direct inhibition of multidrug efflux pumps, which are critical contributors to intrinsic and acquired antibiotic resistance in Gram-negative bacteria. The inhibitory action of PAβN restores the efficacy of antibiotics that are otherwise expelled from the bacterial cell. The most significant targets of PAβN are the efflux pumps belonging to the Resistance-Nodulation-Division (RND) superfamily. mdpi.comfrontiersin.org

The RND superfamily of efflux pumps represents a major mechanism of multidrug resistance in Gram-negative pathogens. mdpi.com These pumps are complex tripartite systems that span the inner membrane, periplasm, and outer membrane of the bacterium, creating a channel to expel a wide variety of substrates directly into the extracellular medium.

PAβN is recognized as both a substrate and a competitive inhibitor of RND pumps. nih.govfrontiersin.org Its mechanism involves competing with antibiotic substrates for binding sites within the inner membrane transporter protein of the RND system (e.g., AcrB in Escherichia coli, MexB in Pseudomonas aeruginosa, and AdeB in Acinetobacter baumannii). nih.govmdpi.com Studies suggest that PAβN binds with high affinity to a hydrophobic pocket within the transporter protein. mdpi.comacs.org This interaction is believed to interfere with the binding and subsequent transport of other drug substrates. mdpi.com By occupying the binding site, PAβN effectively ties up the pump, leading to an increased intracellular concentration of the co-administered antibiotic and restoring its antibacterial activity. researchgate.net The broad-spectrum inhibitory activity of PAβN allows it to potentiate the action of diverse antibiotic classes, including fluoroquinolones, macrolides, chloramphenicol (B1208), and rifampin, against bacteria expressing various RND pumps. nih.gov

The inhibitory efficacy of PAβN varies between different RND pump systems and even among different substrates of the same pump, suggesting specific molecular interactions.

The MexAB-OprM efflux system is the primary constitutively expressed RND pump in P. aeruginosa and plays a significant role in its intrinsic resistance to a wide range of antimicrobial agents. plos.orgnih.gov PAβN was first identified as a potent inhibitor of this system, capable of significantly reducing resistance to its substrates, particularly fluoroquinolones. nih.gov It also demonstrates activity in combination with certain β-lactams, although the interaction is complex. plos.orgnih.gov PAβN is thought to act as a competitive substrate for MexB, the RND transporter component, thereby inhibiting the extrusion of antibiotics like levofloxacin (B1675101). nih.gov The presence of PAβN leads to a notable reduction in the minimum inhibitory concentrations (MICs) of various antibiotics against P. aeruginosa strains expressing MexAB-OprM.

| Antibiotic | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction |

|---|---|---|---|

| Levofloxacin | 8 - 128 | 0.5 - 2 | 16 to 64-fold |

| Ciprofloxacin (B1669076) | 4 | 1 - 2 | 2 to 4-fold |

| Piperacillin (B28561) | 128 | 32 - 64 | 2 to 4-fold |

| Ceftazidime | 8 | 2 - 4 | 2 to 4-fold |

The MexXY-OprM system is another crucial RND efflux pump in P. aeruginosa, but unlike MexAB-OprM, its expression is typically induced in response to stress, such as exposure to antibiotics that target the ribosome. frontiersin.orgresearchgate.net This pump is particularly recognized for its ability to confer resistance to aminoglycosides, tetracyclines, and macrolides. nih.gov

The interaction of PAβN with the MexXY system is multifaceted. While it can inhibit the efflux of some substrates, PAβN has also been shown to induce the expression of the mexXY operon. frontiersin.org This induction can lead to an antagonistic effect when PAβN is combined with aminoglycosides, as the increased number of pump units counteracts the inhibitory effect. frontiersin.org This suggests that PAβN may modulate the activity of the MexXY pump not only by direct competition but also by influencing its regulatory pathways. For other substrates where PAβN does not act as an inducer, it functions as a competitive inhibitor, similar to its action on MexAB-OprM.

In the opportunistic pathogen Acinetobacter baumannii, the AdeABC efflux pump is a major contributor to multidrug resistance. nih.govresearchgate.net Overexpression of this RND system is common in clinical isolates and is associated with high-level resistance to aminoglycosides, fluoroquinolones, tetracyclines, and carbapenems. nih.gov

PAβN has been shown to inhibit the AdeABC pump, thereby increasing the susceptibility of A. baumannii to various antibiotics. nih.gov Computational modeling and molecular dynamics simulations have provided insight into the specific mechanism of this inhibition. acs.org These studies suggest that PAβN interacts strongly with the distal binding pocket of AdeB, the inner membrane component of the pump. The binding involves key phenylalanine residues within this hydrophobic pocket. acs.org This interaction is theorized to lock the transporter in a specific conformation, which inhibits the peristaltic-like mechanism required for substrate extrusion, effectively blocking the pump's function. acs.org The addition of PAβN can lead to a significant reduction in the MICs of antibiotics like imipenem (B608078) in resistant clinical isolates.

| Isolate Type | MIC Range without PAβN (µg/mL) | MIC Range with PAβN (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Imipenem-Resistant Clinical Isolates | ≥16 | 0.5 - 8 | 4 to >64-fold |

AdeFGH is another clinically important RND efflux pump found in A. baumannii. researchgate.netnih.gov The expression of this pump confers resistance to a range of substrates, including chloramphenicol, clindamycin, and trimethoprim. nih.govresearchgate.net

Research has demonstrated that PAβN is an effective inhibitor of the AdeFGH pump. researchgate.netnih.gov Studies using a surrogate P. aeruginosa strain engineered to express the A. baumannii AdeFGH pump, as well as clinical A. baumannii isolates, confirmed that PAβN potentiates the activity of AdeFGH substrates. nih.gov The inhibitor likely competes with these antibiotics for binding to the AdeG transporter protein. Interestingly, the inhibitory effect of PAβN was found to be more pronounced in the clean background of the surrogate P. aeruginosa strain (which lacked its own major RND pumps) than in native A. baumannii clinical isolates. nih.gov This highlights that the presence of multiple, redundant efflux systems in clinical strains can complicate the apparent efficacy of an EPI.

| Bacterial Strain | Chloramphenicol | Clindamycin | Trimethoprim |

|---|---|---|---|

| Surrogate P. aeruginosa expressing AdeFGH | 16-fold | 16-fold | 8-fold |

| Clinical A. baumannii Isolate 1 | 2-fold | 8-fold | 2-fold |

| Clinical A. baumannii Isolate 2 | 4-fold | 8-fold | 4-fold |

Modulation of Substrate Binding in Specific Efflux Pumps

AcrAB-TolC System in Enterobacteriaceae (Escherichia coli, Klebsiella pneumoniae, Salmonella enterica)

The AcrAB-TolC efflux system is a primary contributor to intrinsic and acquired multidrug resistance in Enterobacteriaceae. bmbreports.orgnih.gov This tripartite complex spans the inner membrane (AcrB), the periplasm (AcrA), and the outer membrane (TolC), functioning to expel a wide array of structurally diverse toxic compounds, including many clinically relevant antibiotics. bmbreports.orgnih.gov PAβN has been identified as a potent inhibitor of this system. bmbreports.org

The precise mechanism of inhibition has been the subject of extensive research. Computational simulations and experimental data suggest that PAβN does not act merely as a simple competitive substrate. nih.govpnas.org Instead, it is proposed to bind within the distal binding pocket (DBP) of the AcrB transporter protein. pnas.orgresearchgate.net This interaction is thought to interfere with the functional rotation and conformational cycling of the AcrB trimer, a process essential for the binding and extrusion of substrates. researchgate.net By binding to the bottom of this hydrophobic pocket, PAβN may hinder the binding of other drug substrates to the upper part of the pocket. pnas.org This interference slows the frequency of AcrB's conformational transitions, effectively jamming the pump and preventing the efflux of other antimicrobials. researchgate.net In Salmonella enterica serovar Typhimurium, it has been shown that the compound has a high affinity for the lipopolysaccharide (LPS) of the outer membrane, which may be a crucial factor in enhancing its inhibitory action on the efflux pump. mdpi.com

CmeABC System in Campylobacter jejuni and Campylobacter coli

The CmeABC system is the principal RND-type multidrug efflux pump in Campylobacter species, contributing significantly to resistance against a broad range of antimicrobials. nih.govsemanticscholar.org Structurally homologous to the AcrAB-TolC system, CmeABC plays a critical role in both intrinsic and acquired resistance in these pathogenic bacteria. semanticscholar.orgnih.gov

PAβN has been demonstrated to inhibit the function of the CmeABC efflux pump. nih.gov Its presence leads to a substantial reduction in the minimum inhibitory concentration (MIC) of various CmeABC substrates. nih.gov For example, studies have shown that PAβN can drastically decrease both intrinsic and acquired resistance to erythromycin (B1671065) in C. jejuni. nih.gov The inhibitory effect is primarily dependent on the CmeABC pump, as isogenic cmeB mutants show a much smaller reduction in antibiotic MICs in the presence of PAβN. nih.gov However, some research suggests that the inhibitory effect of PAβN may be limited in some isolates, and that higher concentrations of the inhibitor can have a direct inhibitory effect on bacterial growth, complicating the interpretation of results. nih.gov

Energetic Aspects of Efflux Pump Inhibition (e.g., Proton Motive Force)

RND family efflux pumps, including AcrAB-TolC and CmeABC, are energized by the proton motive force (PMF), a transmembrane electrochemical gradient of protons. mdpi.complos.org The AcrB and CmeB components act as drug-proton antiporters, utilizing the influx of protons down their concentration gradient to power the extrusion of substrates from the cell. mdpi.complos.org

The inhibitory action of PAβN is not believed to stem from a direct collapse of the PMF. mdpi.com Studies using glucose to energize the cells have shown that it does not affect the total amount of cell-bound PAβN, suggesting the inhibitor's binding is not directly dependent on the energized state of the membrane. mdpi.com Instead of dissipating the energy source, PAβN interferes with the pump's machinery that utilizes this energy. By binding within the AcrB protein and restricting its necessary conformational dynamics, PAβN effectively uncouples the proton flow from substrate transport, inhibiting efflux without depleting the cell's energy gradient. researchgate.net This mechanism contrasts with that of protonophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which directly disrupt the PMF and thereby inhibit all PMF-dependent processes. mdpi.com

Outer Membrane Permeabilization

In addition to its role as an efflux pump inhibitor, a significant component of PAβN's mechanism of action is its ability to permeabilize the outer membrane of Gram-negative bacteria. nih.govnih.gov This secondary mode of action contributes to its ability to sensitize bacteria to antibiotics. researchgate.netplos.org

Mechanisms of Bacterial Outer Membrane Disruption

The outer membrane of Gram-negative bacteria is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet composed primarily of lipopolysaccharide (LPS). This structure provides a formidable barrier to many antibiotics. mdpi.com PAβN is thought to disrupt this barrier by acting as a cationic peptide. researchgate.netplos.org At physiological pH, the arginine residue in PAβN confers a positive charge to the molecule. researchgate.netplos.org This allows it to interact electrostatically with the negatively charged components of the LPS, leading to a disruption of the membrane's integrity. mdpi.com This permeabilizing activity has been demonstrated to be concentration-dependent. researchgate.netnih.gov

Role of Divalent Cation Displacement (e.g., Mg²⁺, Ca²⁺) in Membrane Destabilization

The structural integrity of the LPS layer is heavily dependent on divalent cations, particularly Mg²⁺ and Ca²⁺. mdpi.com These cations form ionic bridges between the negatively charged phosphate (B84403) groups of adjacent LPS molecules, effectively cross-linking them and stabilizing the entire outer membrane structure. mdpi.complos.org

As a positively charged molecule, PAβN can competitively displace these essential divalent cations. plos.orgresearchgate.net This displacement eliminates the stabilizing cross-bridges, leading to localized disruptions and increased fluidity of the outer membrane. plos.org The resulting instability enhances the membrane's permeability to other molecules. researchgate.net The addition of supplementary magnesium to growth media has been shown to stabilize the outer membrane and partially reverse the sensitizing effects of PAβN, lending strong support to this mechanism of action. plos.orgnih.gov

Consequences for Periplasmic and Intracellular Molecule Accumulation

The disruption of the outer membrane by PAβN has significant consequences for the cell, leading to both the leakage of internal components and the increased influx of external substances. nih.govplos.org Treatment with PAβN has been shown to cause the release of the periplasmic enzyme AmpC β-lactamase into the culture supernatant. researchgate.netplos.org This indicates that the membrane has been compromised to the point where large, folded proteins can escape from the periplasm. plos.org

Furthermore, outer membrane permeabilization leads to an increased accumulation of various molecules. This is evidenced by a significant increase in the uptake of the fluorescent hydrophobic probe 8-anilino-1-naphthylenesulfonic acid (ANS). plos.orgnih.gov Crucially, this effect sensitizes bacteria to bulky antibiotics like vancomycin (B549263), which are normally excluded by the intact outer membrane of Gram-negative bacteria. researchgate.netplos.org By breaching this barrier, PAβN allows such antibiotics to reach their periplasmic or cytoplasmic targets, thereby increasing their efficacy. nih.gov

Table 1: Effects of PAβN-Induced Outer Membrane Permeabilization

| Effect | Observation | Consequence | Reference |

|---|---|---|---|

| Leakage of Periplasmic Contents | Concentration-dependent increase of AmpC β-lactamase in culture supernatants. | Loss of essential periplasmic proteins, indicating significant membrane damage. | plos.org |

| Increased Hydrophobic Probe Uptake | Significant increase in fluorescence from the probe ANS upon PAβN treatment. | Demonstrates increased membrane permeability to hydrophobic molecules. | nih.gov |

| Sensitization to Bulky Antibiotics | Increased susceptibility to vancomycin, an antibiotic normally excluded by the outer membrane. | Allows previously ineffective antibiotics to access their cellular targets. | researchgate.netplos.org |

| Sensitization to Detergents | Increased susceptibility to detergent-like bile salts. | Compromised barrier function against disruptive amphipathic molecules. | nih.gov |

Synergistic Effects of Membrane Permeabilization with Efflux Inhibition

Phenylalanine-arginine β-naphthylamide (PAβN), a well-documented efflux pump inhibitor (EPI), demonstrates a potent synergistic effect with various antibiotics by concurrently permeabilizing the outer membrane of Gram-negative bacteria. plos.orgnih.gov This dual action circumvents the two primary layers of defense in these bacteria: the nearly impermeable outer membrane and the active efflux of antimicrobial agents that manage to breach this barrier. The synergy arises from the membrane permeabilization facilitating the entry of antibiotics into the periplasmic space, while the inhibition of efflux pumps ensures their accumulation to effective concentrations within the cell.

Research has shown that the reduction in the minimal inhibitory concentrations (MICs) of several antibiotics in the presence of PAβN is not solely attributable to efflux inhibition. nih.govnih.govresearchgate.net Evidence for this synergistic membrane permeabilization is multifaceted. For instance, treatment with PAβN leads to the leakage of periplasmic proteins, such as the AmpC β-lactamase, from Pseudomonas aeruginosa into the culture supernatant, indicating significant outer membrane damage. plos.orgresearchgate.net This effect is concentration-dependent and occurs at levels below those typically used in studies focusing solely on efflux inhibition. nih.govnih.gov

Further evidence of membrane disruption is the increased uptake of the fluorescent hydrophobic probe 8-anilino-1-naphthylenesulfonic acid (ANS) upon PAβN treatment. plos.orgnih.gov This indicates that PAβN compromises the integrity of the outer membrane, allowing molecules that are normally excluded to enter.

**Table 1: Effect of PAβN Concentration on ANS Fluorescence in *P. aeruginosa***

| PAβN Concentration (µg/mL) | Strain | Percentage Increase in ANS Fluorescence (%) |

|---|---|---|

| 10 | dacB | Significant increase (p = 0.03) |

| 25 | Wild Type | 23% (p<0.01) |

| 25 | dacB | 32% (p<0.01) |

| 50 | Wild Type | 35% (p<0.01) |

| 50 | dacB | 40% (p<0.01) |

This permeabilizing effect has profound synergistic implications, particularly for antibiotics that are typically ineffective against Gram-negative bacteria due to their inability to cross the outer membrane. A prime example is vancomycin, a large glycopeptide antibiotic. In the absence of PAβN, P. aeruginosa is highly resistant to vancomycin. However, co-administration with PAβN renders the bacteria susceptible, demonstrating that PAβN facilitates the passage of this bulky antibiotic across the compromised outer membrane. plos.orgnih.gov

Table 2: Sensitization of P. aeruginosa to Vancomycin by PAβN

| PAβN Concentration (µg/mL) | Strain | Vancomycin MIC (µg/mL) |

|---|---|---|

| 0 | Wild Type | >256 |

| 10 | Wild Type | >256 |

| 25 | Wild Type | 96 |

| 50 | Wild Type | 32 |

| 25 | dacB | 96 |

| 50 | dacB | 32 |

Similarly, PAβN increases the susceptibility of P. aeruginosa to detergent-like substances such as bile salts, which are normally resisted through a combination of outer membrane impermeability and efflux. plos.orgnih.gov The combination of PAβN with antibiotics like azithromycin (B1666446) has also been shown to have a powerful synergistic effect against multidrug-resistant Escherichia coli. researchgate.net This synergy is not limited to specific antibiotic classes, as PAβN has been shown to potentiate the activity of fluoroquinolones, macrolides, and β-lactams. nih.govresearchgate.net

Interplay of Efflux Inhibition and Membrane Permeabilization as Modes of Action

The dual mechanisms of action of PAβN—efflux pump inhibition and outer membrane permeabilization—are intricately linked and contribute to its efficacy as an antibiotic adjuvant. plos.org While traditionally viewed as an efflux pump inhibitor, it is now clear that its ability to disrupt the outer membrane is a critical component of its activity, especially in wild-type Gram-negative bacteria. plos.orgasm.org The interplay between these two functions creates a powerful two-pronged attack on bacterial defenses.

The process begins with the interaction of PAβN with the bacterial outer membrane. Studies have shown that PAβN has a high affinity for lipopolysaccharides (LPS), a major component of the outer leaflet of the outer membrane. mdpi.com This interaction is believed to be a key initial step that leads to the destabilization of the membrane. mdpi.comresearchgate.net Evidence for a direct outer membrane target comes from studies on mutants with altered LPS structures. For example, mutations in the lpxM gene, which is involved in the final acylation step of lipid A synthesis, result in decreased sensitizing activity of PAβN, suggesting that the structure of LPS is crucial for PAβN's membrane-disrupting effects. researchgate.netcngb.org

Once the outer membrane is permeabilized, antibiotics that are normally excluded can gain access to the periplasm. plos.orgnih.gov This is particularly significant for large or bulky drugs. nih.gov However, gaining entry to the periplasm is only the first step. Many antibiotics are substrates for the Resistance-Nodulation-Division (RND) family of efflux pumps, which can expel them from the cell before they reach their intracellular targets. mdpi.com

This is where the second mode of action of PAβN becomes critical. By inhibiting these efflux pumps, PAβN prevents the removal of the antibiotics that have entered the cell. asm.org PAβN is thought to act as a competitive inhibitor, binding to the efflux pump, possibly in the distal binding pocket, and thereby preventing the binding and extrusion of antibiotic substrates. plos.orgpnas.org This inhibition leads to the accumulation of the antibiotic within the cell to concentrations that are sufficient to exert their bactericidal or bacteriostatic effects.

The interplay is therefore sequential: membrane permeabilization followed by efflux inhibition. The first action increases the intracellular concentration of the drug, and the second action maintains it. At lower concentrations, PAβN may act primarily as an efflux inhibitor, while at higher concentrations, its membrane-destabilizing effects become more pronounced. asm.org The combination of these two mechanisms explains why PAβN can potentiate the activity of not only known efflux pump substrates but also non-pump substrates, as its membrane-permeabilizing action provides them with access to the cell that they would not otherwise have. plos.org This dual-action model underscores the complexity of PAβN's interaction with bacterial cells and highlights its potential in overcoming multidrug resistance.

Advanced Methodologies for Investigating Paβn Dihydrochloride

In Vitro Experimental Approaches

In vitro experimental approaches are fundamental to characterizing the activity of PAβN (dihydrochloride). These methods allow for controlled investigations into its effects on bacterial susceptibility to a range of antimicrobial agents.

Antimicrobial Susceptibility Testing Techniques

Antimicrobial susceptibility testing (AST) is a cornerstone of in vitro research on PAβN (dihydrochloride). These techniques quantify the extent to which this compound can restore the efficacy of antibiotics against resistant bacteria.

A primary method for evaluating the efficacy of PAβN (dihydrochloride) is the determination of the Minimal Inhibitory Concentration (MIC) of an antibiotic in both the presence and absence of the inhibitor. The MIC is defined as the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A significant reduction in the MIC of an antibiotic when combined with PAβN (dihydrochloride) indicates that the compound is effective at overcoming resistance mechanisms, primarily through the inhibition of efflux pumps. This method provides a quantitative measure of the potentiation effect of PAβN (dihydrochloride).

The versatility of PAβN (dihydrochloride) as a potentiating agent is assessed by testing it in combination with a wide array of antibiotic classes that are known substrates of efflux pumps.

PAβN has been extensively studied for its ability to potentiate the activity of fluoroquinolones. In strains of Pseudomonas aeruginosa with decreased susceptibility to ciprofloxacin (B1669076) and levofloxacin (B1675101), the addition of PAβN has been shown to significantly reduce the MICs of these antibiotics. For instance, in one study, the MIC50 (the minimum inhibitory concentration for 50% of the organisms) for both ciprofloxacin and levofloxacin was 16 µg/mL. The addition of PAβN resulted in a reduction of the MIC50 to 2 µg/mL for ciprofloxacin and 0.125 µg/mL for levofloxacin. nih.gov This demonstrates a substantial restoration of susceptibility. In ciprofloxacin-resistant P. aeruginosa isolates, the presence of PAβN at 40 mg/L led to a 2- to 32-fold reduction in the ciprofloxacin MIC. nih.gov Research has indicated that at a concentration of 20 µg/mL, PAβN can enhance the activity of levofloxacin by 16-fold in wild-type P. aeruginosa and up to 64-fold in strains that overexpress Mex RND efflux pumps. nih.gov

| Organism | Antibiotic | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction |

|---|---|---|---|---|

| P. aeruginosa (clinical isolates) | Ciprofloxacin | 31.25 - 62.5 | 7.81 - 15.62 | 2-32 |

| P. aeruginosa (WT) | Levofloxacin | Not Specified | Not Specified | 16 |

| P. aeruginosa (Mex RND overexpressing) | Levofloxacin | Not Specified | Not Specified | up to 64 |

| P. aeruginosa | Ciprofloxacin | 16 (MIC50) | 2 (MIC50) | 8 |

| P. aeruginosa | Levofloxacin | 16 (MIC50) | 0.125 (MIC50) | 128 |

The potentiation of β-lactam antibiotics by PAβN has also been a subject of investigation. Studies have shown that PAβN can reduce the MICs of several β-lactams against P. aeruginosa. researchgate.net For example, in wild-type P. aeruginosa, PAβN at concentrations of 25 or 50 µg/mL significantly lowered the MICs for piperacillin (B28561), cefotaxime, and ceftazidime. nih.gov The most substantial effect was observed in a dacB mutant strain (which overexpresses the AmpC β-lactamase), where PAβN at 25 or 50 µg/mL caused an approximately 42-fold decrease in resistance to ceftazidime. nih.govmdpi.com In the same strain, these concentrations of PAβN also reduced the piperacillin MIC by 5-fold and 16-fold, respectively. nih.govmdpi.com

| Strain | Antibiotic | PAβN Conc. (µg/mL) | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction |

|---|---|---|---|---|---|

| Wild Type | Piperacillin | 25 | 12 | 6 | 2 |

| Wild Type | Piperacillin | 50 | 12 | 3 | 4 |

| Wild Type | Cefotaxime | 25 | 12 | 6 | 2 |

| Wild Type | Cefotaxime | 50 | 12 | 3 | 4 |

| Wild Type | Ceftazidime | 25 | 3 | 1.5 | 2 |

| Wild Type | Ceftazidime | 50 | 3 | 1.5 | 2 |

| dacB mutant | Piperacillin | 25 | 96 | 19 | 5 |

| dacB mutant | Piperacillin | 50 | 96 | 6 | 16 |

| dacB mutant | Ceftazidime | 25 | 64 | 1.5 | ~42 |

| dacB mutant | Ceftazidime | 50 | 64 | 1.5 | ~42 |

The effect of PAβN on tetracycline-class antibiotics has been explored, revealing its potential to restore susceptibility. In a study on Salmonella Typhimurium, the presence of 60 μM of PAβN significantly lowered the concentration of tetracycline (B611298) required to affect bacterial growth from 2 mg/L to 0.25 mg/L. For tigecycline (B611373), a newer tetracycline derivative, the addition of PAβN to tigecycline-nonsusceptible clinical isolates of Acinetobacter baumannii resulted in a fourfold reduction in the tigecycline MIC. nih.gov Specifically, for two nonsusceptible isolates, the tigecycline MICs were reduced from 4 µg/ml and 16 µg/ml to 1 µg/ml and 4 µg/ml, respectively, in the presence of PAβN. nih.gov

| Organism | Antibiotic | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction |

|---|---|---|---|---|

| S. Typhimurium | Tetracycline | 2 | 0.25 | 8 |

| A. baumannii (Isolate B46) | Tigecycline | 4 | 1 | 4 |

| A. baumannii (Isolate C75) | Tigecycline | 16 | 4 | 4 |

Assessment of Potentiation Effects with Diverse Antibiotic Classes

Aminoglycosides (e.g., Gentamicin, Amikacin)asm.org

The potentiation of aminoglycoside activity by PAβN is a significant area of investigation. Aminoglycosides are a class of antibiotics that are typically effective against Gram-negative bacteria. However, their efficacy can be compromised by efflux pump activity. PAβN has been shown to reverse this resistance by inhibiting the pumps responsible for extruding these antibiotics.

Research has demonstrated that the addition of PAβN can lead to a significant decrease in the minimum inhibitory concentrations (MICs) of aminoglycosides for various bacterial strains. For instance, in clinical isolates of Acinetobacter baumannii, the presence of PAβN increased the susceptibility to amikacin (B45834) and tobramycin (B1681333). mdpi.com Specifically, amikacin susceptibility rates increased from 84.2% to 100% in the presence of PAβN. mdpi.com Similarly, a study on aminoglycoside-resistant Pseudomonas aeruginosa clinical isolates showed that PAβN in combination with spectinomycin, netilmicin, streptomycin, and kanamycin (B1662678) reduced the MICs of these aminoglycosides in a high percentage of the resistant isolates. nih.govnih.gov

| Aminoglycoside | Bacterial Species | Effect of PAβN on MIC | Reference |

| Amikacin | Acinetobacter baumannii | Increased susceptibility from 84.2% to 100% | mdpi.com |

| Tobramycin | Acinetobacter baumannii | Increased susceptibility from 68.4% to 84.2% | mdpi.com |

| Spectinomycin | Pseudomonas aeruginosa | Reduced MIC in 93.02% of resistant isolates | nih.govnih.gov |

| Netilmicin | Pseudomonas aeruginosa | Reduced MIC in 86.8% of resistant isolates | nih.govnih.gov |

| Streptomycin | Pseudomonas aeruginosa | Reduced MIC in 76.9% of resistant isolates | nih.govnih.gov |

| Kanamycin | Pseudomonas aeruginosa | Reduced MIC in 71.4% of resistant isolates | nih.govnih.gov |

Macrolides (e.g., Erythromycin (B1671065), Clarithromycin)nih.gov

Macrolide antibiotics are primarily used to treat Gram-positive bacterial infections, as their effectiveness against Gram-negative bacteria is often limited due to poor outer membrane penetration and efflux. nih.gov PAβN has been investigated for its ability to potentiate macrolide activity against Gram-negative organisms by inhibiting efflux pumps that recognize these antibiotics as substrates.

Studies have shown that PAβN can act synergistically with macrolides, particularly with azithromycin (B1666446) and erythromycin, against various bacterial strains. plos.orgmdpi.com For example, in Escherichia coli strains expressing the AcrAB-TolC efflux pump, PAβN has been shown to enhance the activity of azithromycin in a dose-dependent manner. mdpi.com The synergistic effect is often more pronounced at higher concentrations of PAβN. mdpi.com Research on Pseudomonas aeruginosa has also demonstrated that PAβN in combination with azithromycin can significantly reduce the MIC of the antibiotic. nih.gov

| Macrolide | Bacterial Species | Effect of PAβN | Reference |

| Azithromycin | Escherichia coli | Dose-dependent enhancement of activity | mdpi.com |

| Erythromycin | Escherichia coli | Synergistic activity | plos.org |

| Azithromycin | Pseudomonas aeruginosa | Significant reduction in MIC | nih.gov |

Intracellular Accumulation Assays

A key method to demonstrate the efficacy of an efflux pump inhibitor is to measure the intracellular accumulation of fluorescent probes that are known substrates of these pumps. Inhibition of the efflux pump by PAβN leads to an increase in the intracellular concentration of these probes, which can be quantified fluorimetrically.

Fluorimetric Monitoring of Efflux Pump Substrates (e.g., Ethidium Bromide, 8-anilino-1-naphthylenesulfonic acid (ANS))pnas.orgplos.org

Ethidium bromide (EtBr) is a widely used fluorescent substrate for efflux pump activity assays. mdpi.com When EtBr is extruded from the bacterial cell, its fluorescence is low; however, upon entering the cell and intercalating with DNA, its fluorescence significantly increases. nih.gov By monitoring the fluorescence of a bacterial suspension in the presence of EtBr and PAβN, researchers can assess the inhibitory effect of PAβN on efflux pumps. An increase in fluorescence over time in the presence of PAβN indicates a higher intracellular accumulation of EtBr due to pump inhibition. nih.govnih.gov

8-anilino-1-naphthylenesulfonic acid (ANS) is another fluorescent probe used to assess membrane permeability and, indirectly, efflux pump inhibition. plos.orgnih.gov An increase in ANS fluorescence upon treatment with PAβN suggests an alteration in the outer membrane integrity, which can contribute to the increased intracellular concentration of other compounds. plos.orgnih.gov Studies have shown that PAβN treatment can cause a significant increase in the uptake of ANS in a concentration-dependent manner. plos.org For example, in Pseudomonas aeruginosa, PAβN concentrations of 25 µg/mL led to a 23% increase in ANS fluorescence in the wild-type strain. plos.orgnih.gov

| Fluorescent Probe | Bacterial Species | Effect of PAβN | Observed Change | Reference |

| Ethidium Bromide | Escherichia coli | Inhibition of efflux | Increased intracellular fluorescence | nih.gov |

| 8-anilino-1-naphthylenesulfonic acid (ANS) | Pseudomonas aeruginosa | Increased uptake | 23% increase in fluorescence at 25 µg/mL | plos.orgnih.gov |

| 8-anilino-1-naphthylenesulfonic acid (ANS) | Pseudomonas aeruginosa dacB mutant | Increased uptake | 32% increase in fluorescence at 25 µg/mL | plos.orgnih.gov |

Quantification of Antibiotic Uptake

Beyond fluorescent probes, the direct quantification of antibiotic uptake in the presence of PAβN provides definitive evidence of its efflux inhibitory activity. This can be achieved through various analytical techniques. While technically more challenging than fluorimetric assays, these methods provide direct measurement of the intracellular antibiotic concentration.

One approach involves the use of radiolabeled antibiotics. By incubating bacterial cells with a radiolabeled antibiotic in the presence and absence of PAβN, the amount of antibiotic that accumulates inside the cells can be quantified by measuring the radioactivity of the cell pellet after separation from the supernatant. This method has been historically used to study the uptake of various aminoglycosides. nih.gov Another method involves lysing the bacterial cells after exposure to the antibiotic and PAβN, followed by quantifying the intracellular antibiotic concentration using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Bacterial Cell Biology Techniques

Investigating the broader effects of PAβN on bacterial cell physiology is crucial for a comprehensive understanding of its mechanism of action. These techniques can reveal effects beyond direct efflux pump inhibition.

Analysis of Bacterial Membrane Integrity

While PAβN is primarily known as an efflux pump inhibitor, some studies have indicated that it can also affect bacterial membrane integrity, particularly at higher concentrations. plos.orgasm.org This is an important consideration, as membrane permeabilization can also contribute to increased antibiotic susceptibility.

Several techniques are used to assess membrane integrity. The use of fluorescent probes like ANS, as mentioned earlier, can indicate changes in the outer membrane. plos.org Additionally, the release of periplasmic components, such as β-lactamase, into the culture supernatant upon treatment with PAβN can be a strong indicator of outer membrane permeabilization. plos.orgnih.gov Electron microscopy can also be employed to visualize any morphological changes or damage to the bacterial cell envelope induced by PAβN. mdpi.comdntb.gov.ua Furthermore, the susceptibility of PAβN-treated bacteria to bulky antibiotics like vancomycin (B549263), which are normally excluded by the outer membrane of Gram-negative bacteria, can serve as a functional assay for outer membrane permeabilization. plos.orgnih.gov

Evaluation of Outer Membrane Protein Release (e.g., AmpC β-lactamase)

Research into Phenylalanine-arginine β-naphthylamide (PAβN) has revealed that its activity extends beyond simple efflux pump inhibition to include the permeabilization of the outer membrane of Gram-negative bacteria. nih.govplos.org This action has been notably demonstrated through the release of periplasmic proteins, such as the chromosomally-encoded AmpC β-lactamase in Pseudomonas aeruginosa. nih.govplos.org

Studies have shown that upon treatment with PAβN, the intracellular levels of AmpC are significantly reduced, with a corresponding increase of the enzyme in the culture supernatant. nih.govplos.org This effect is concentration-dependent. For instance, Western blot analysis of whole-cell lysates from P. aeruginosa showed that PAβN treatment at concentrations as low as 10 µg/mL could cause a discernible decrease in intracellular AmpC levels, with further reductions observed at higher concentrations. plos.org

This release of periplasmic contents is indicative of substantial outer membrane damage. plos.org The permeabilizing effect of PAβN is not limited to efflux-deficient mutants; it has been observed in wild-type strains as well. nih.gov This additional mode of action is a critical consideration in studies utilizing PAβN as a control for efflux inhibition, as the potentiation of certain antibiotics, particularly β-lactams, may be due to a combination of efflux inhibition and increased outer membrane permeability, which facilitates antibiotic entry. nih.govplos.org

The following table summarizes the observed reduction in intracellular AmpC levels in P. aeruginosa upon treatment with varying concentrations of PAβN.

| PAβN Concentration | Approximate Fold Reduction in Intracellular AmpC | Reference |

| 10 µg/mL | ~1.5-fold | plos.org |

| 25 µg/mL | ~2.0-fold | plos.org |

| 50 µg/mL | ~2.7-fold | plos.org |

This data is derived from densitometry analysis of Western blots.

Studies on Biofilm Formation in the Presence of PAβN (dihydrochloride)

The effect of PAβN on bacterial biofilm formation has been a subject of significant investigation, revealing its potential as a biofilm disruptor. nih.gov Studies have demonstrated that PAβN can cause a significant reduction in biofilm formation in several Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.gov

In Acinetobacter baumannii, PAβN has been shown to significantly diminish biofilm formation, suggesting its activity against efflux pumps that are related to this process. researchgate.net However, research also indicates that complete inhibition of biofilm formation by PAβN alone may not be achievable, with one study noting a 30% inhibition at a concentration of 100 µg/mL. researchgate.net This suggests that while efflux pumps play a role in biofilm formation, other mechanisms are also involved. researchgate.net

The efficacy of PAβN in disrupting biofilms can be enhanced when used in combination with other agents. For example, a study pairing PAβN with the iron chelator Ethylenediaminetetraacetic acid (EDTA) against P. aeruginosa found a 2.5-fold greater decrease in biofilm mass compared to PAβN used alone. nih.gov This synergistic effect is attributed to the disruption of iron-dependent signaling pathways crucial for biofilm development. nih.gov

Assessment of Virulence Factor Production Modulation

PAβN has been shown to modulate the production of various virulence factors, although its effects can be strain-dependent and complex. In Pseudomonas aeruginosa PAO1, transcriptomic analysis revealed that PAβN treatment leads to a profound impact on the expression of genes related to pathogenicity. nih.gov Notably, the expression of many genes crucial for virulence, such as pvdS, phoB, pstS, and vreR, was strongly repressed by PAβN. nih.gov

However, the effect on quorum sensing (QS) systems, which are key regulators of virulence, is not straightforward. While some previous reports suggested PAβN negatively affects the las and rhl QS systems, a comprehensive microarray analysis showed that the expression of genes involved in the synthesis and reception of QS signal molecules (lasI-lasR and rhlI-rhlR) was not inhibited. nih.gov This indicates that PAβN's influence on virulence extends beyond the canonical QS pathways. nih.gov

In another significant pathogen, Vibrio cholerae, PAβN has demonstrated antivirulence activity. nih.gov Studies have confirmed that PAβN inhibits the production of key virulence factors, Cholera Toxin (CT) and Toxin-Coregulated Pilus (TCP), in multiple epidemic strains. nih.gov This inhibition occurs via the repression of the ToxR regulon, a primary regulatory pathway for virulence in V. cholerae. nih.gov The mechanism appears to involve a ToxR-dependent metabolic feedback loop that ultimately represses the expression of virulence genes. nih.gov

Molecular Biology and Genetic Approaches

Gene Expression Analysis of Efflux Pumps and Regulatory Elements (e.g., using real-time RT-PCR)

Molecular investigations using techniques like quantitative real-time reverse transcription PCR (qRT-PCR) have been instrumental in elucidating the effects of PAβN on bacterial gene expression. In P. aeruginosa, a global transcriptomic analysis, validated by qRT-PCR, demonstrated that PAβN significantly alters the expression of a wide array of genes, not limited to efflux pumps. nih.gov

Treatment with PAβN led to the differential expression of genes involved in pathogenicity, metabolism, and stress responses. nih.gov For example, genes repressed by phosphate (B84403) availability, such as the pho, pst, and pnh gene clusters, were downregulated by PAβN. nih.gov Conversely, genes associated with pyocyanin (B1662382) biosynthesis were upregulated. nih.gov This broad impact on the transcriptome indicates that the consequences of efflux pump inhibition by PAβN are far-reaching, affecting numerous cellular processes. nih.gov

In other studies, qRT-PCR has been used to assess whether prolonged exposure to PAβN induces the expression of efflux pump component genes like acrA, acrB, and tolC in E. coli. The results showed a non-significant increase, suggesting bacteria may attempt to counteract the pump inhibition, though not to a significant degree under the tested conditions. researchgate.net

The following table presents a selection of genes in P. aeruginosa PAO1 whose expression is significantly altered by PAβN treatment, as identified by microarray analysis and validated by qRT-PCR. nih.gov

| Gene | Function/Pathway | Regulation by PAβN |

| pvdS | Pyoverdine biosynthesis | Down-regulated |

| phoB | Phosphate signaling | Down-regulated |

| pstS | Phosphate transport | Down-regulated |

| vreR | Virulence regulation | Down-regulated |

| phz cluster | Pyocyanin biosynthesis | Up-regulated |

Transcriptional Reporter Systems for Efflux and Virulence Genes

Transcriptional reporter systems, where the promoter of a gene of interest is fused to a reporter gene (like lacZ), are powerful tools for studying gene regulation. This methodology has been employed to investigate how PAβN affects the expression of virulence genes in Vibrio cholerae. nih.gov

By constructing reporter fusions for primary regulatory genes within the ToxR virulence regulon, researchers were able to demonstrate that PAβN inhibits their expression. nih.gov This approach confirmed that the observed reduction in Cholera Toxin and Toxin-Coregulated Pilus production was due to transcriptional repression of the regulatory cascade. nih.gov

Furthermore, these systems were crucial in dissecting the specific mechanism of repression. Studies using a leuO-lacZ reporter fusion showed that PAβN treatment led to an induction of leuO expression. nih.gov Since LeuO is a known repressor of the virulence activator AphA, this finding helped establish the pathway by which PAβN exerts its antivirulence effect: PAβN activates ToxR, which in turn induces the expression of the repressor LeuO, leading to the downregulation of virulence factor production. nih.gov

Mutagenesis Studies of Efflux Pump Components

Mutagenesis studies have been conducted to identify the precise targets of PAβN and to understand the mechanisms of resistance. In E. coli, in vitro random mutagenesis was used to generate resistance to the antibiotic-sensitizing effects of PAβN. researchgate.netmdpi.com

Interestingly, sequencing of the resistant mutants did not reveal mutations in the core RND efflux pump component, AcrB. researchgate.netmdpi.com Instead, the studies consistently identified loss-of-function mutations in the lpxM gene. researchgate.netmdpi.com The LpxM enzyme is responsible for the final acylation step in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane. mdpi.com

Computational and Structural Biology Approaches

Advanced computational and structural biology methodologies have been instrumental in elucidating the molecular interactions of PAβN (dihydrochloride) with its target efflux transporters. These in silico techniques provide a detailed understanding of the binding mechanisms, identify key interacting residues, and guide the rational design of more potent and specific inhibitors.

Molecular Docking Simulations of PAβN (dihydrochloride) with Efflux Transporters

Molecular docking simulations have been employed to predict the preferred binding orientation of PAβN within the binding pockets of various Resistance-Nodulation-Division (RND) efflux transporters, such as AdeB from Acinetobacter baumannii and AcrB from Escherichia coli. nih.govacs.org These simulations have revealed that PAβN does not have specific binding interactions with the proximal binding site but interacts strongly with the distal binding pocket of these transporters. nih.govukhsa.gov.uk

In the case of the AdeB transporter, docking studies have shown that PAβN binds to a narrow channel located under a crucial phenylalanine-rich loop (Phe loop), partially extending into the distal binding site. acs.org The binding energy, which indicates the affinity of the interaction, suggests a favorable association of PAβN with this multisite binding pocket. acs.org Similar findings have been observed with the AcrB transporter, where PAβN is predicted to bind tightly to a hydrophobic groove within the distal pocket. acs.org

Blind docking studies comparing the binding sites of PAβN and various antibiotics have provided insights into its mechanism of action. acs.org For instance, in AdeB, the binding site of PAβN overlaps with that of antibiotics like levofloxacin, suggesting a competitive inhibition mechanism. acs.org In contrast, antibiotics such as chloramphenicol (B1208) may bind to the proximal pocket, explaining why PAβN has a more pronounced potentiation effect on certain antibiotics over others. acs.org

| Efflux Transporter | Predicted Binding Site | Key Interacting Region | Binding Affinity (kcal/mol) |

|---|---|---|---|

| AdeB (A. baumannii) | Distal Binding Pocket | Phe-rich loop | -9.6 |

| AcrB (E. coli) | Distal Binding Pocket (Hydrophobic Groove) | Not specified | Not specified |

In Silico Mutagenesis for Identification of Key Binding Residues

To further validate the binding poses predicted by molecular docking and to identify the specific amino acid residues crucial for the interaction, in silico mutagenesis studies have been conducted. acs.org This computational technique involves systematically replacing specific residues in the transporter's binding pocket with a different amino acid (e.g., glycine (B1666218), which has a small side chain) and then re-evaluating the binding affinity of PAβN. A significant decrease in binding affinity upon mutation indicates the importance of that residue in the interaction.

For the AdeB transporter, in silico mutagenesis has highlighted the critical role of several phenylalanine residues within the distal binding pocket. acs.org The mutation of key residues such as Phe612, Phe669, and Ser134 to glycine resulted in a notable reduction in the binding affinity of PAβN, confirming their importance in ligand binding. acs.org A double mutation, for instance, F612G–F669G, led to the complete loss of any observable binding pose in the distal pocket, further emphasizing the essential role of this hydrophobic microenvironment. acs.org

| Transporter | Mutation | Effect on PAβN Binding Affinity (kcal/mol) | Conclusion |

|---|---|---|---|

| AdeB | Native (Wild Type) | -9.6 | Strong binding |

| AdeB | F612G | -8.4 | Reduced affinity |

| AdeB | F669G | -8.5 | Reduced affinity |

| AdeB | S134G | -7.7 | Reduced affinity |

| AdeB | F612G–S134G | -8.0 | Further reduced affinity |

| AdeB | F612G–F669G | No pose observed | Binding abolished |

Molecular Dynamics Simulations of PAβN (dihydrochloride)-Transporter Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between PAβN and efflux transporters over time, offering insights that static docking models cannot. These simulations have been crucial in understanding the conformational changes in both the ligand and the protein upon binding. pnas.org

MD simulations of the PAβN-AdeB complex have revealed that PAβN behaves like a "climber," with its interaction energies with the key phenylalanine residues in the binding site fluctuating during the simulation. ukhsa.gov.uk This dynamic interaction suggests that PAβN utilizes the hydrophobic environment created by these residues to maintain its binding conformation. ukhsa.gov.uk The simulations also show that the distance between PAβN and certain residues, like Phe612 at the tip of the Phe loop, decreases over the course of the simulation, indicating a tightening of the interaction. acs.org This binding event is hypothesized to inhibit the peristaltic mechanism of the pump, preventing the extrusion of other substrates. ukhsa.gov.uk

Simulations with the AcrB transporter have shown that the positively charged arginine side-chain and the N-terminal amino group of PAβN tend to move out of the deep hydrophobic pocket to interact with water molecules in the central channel, while the core of the molecule remains engaged with hydrophobic residues. pnas.org This dynamic behavior within the binding pocket is thought to interfere with the binding and transport of other drug substrates. pnas.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

While comprehensive computational SAR studies on PAβN are not extensively detailed in the available literature, the existing experimental SAR data, derived from the synthesis and testing of over 500 PAβN analogs, can be rationalized through computational models of its binding. nih.gov These studies have explored modifications in three main areas: the two amino acid residues (L-phenylalanine and L-arginine) and the β-naphthylamide cap. nih.gov

Computational analysis of the PAβN binding mode in transporters like AdeB and AcrB helps to explain these experimental SAR findings. acs.orgpnas.org

Amino Acid Residues : The necessity of a basic amino acid is consistent with computational models showing the charged guanidinium (B1211019) group of arginine interacting with polar residues or the aqueous environment at the edge of the binding pocket. nih.govpnas.org The importance of the phenylalanine residue is supported by the numerous hydrophobic interactions observed with the phenylalanine-rich clusters in the distal binding pockets of transporters like AdeB. acs.org

β-Naphthylamide Cap : The bulky and hydrophobic nature of the naphthyl moiety is crucial for occupying the deep, hydrophobic distal pocket. pnas.org Docking and MD simulations confirm that this group makes extensive hydrophobic contacts with residues such as F136, F178, F615, and F628 in AcrB. nih.gov The tolerance for other fused ring systems like 6-aminoquinoline, which was found to be important for interaction with the periplasmic accessory protein AcrA, can be explored through protein-protein docking simulations to understand the complete tripartite pump assembly. nih.gov

These correlations between experimental SAR and computational binding models underscore the utility of in silico approaches in understanding the structural requirements for potent efflux pump inhibition and in guiding the design of new, more effective analogs.

Synthetic Chemistry Methodologies for PAβN (dihydrochloride) Research

The availability of pure and well-characterized PAβN is essential for consistent and reproducible research. The development of efficient and scalable synthetic routes has been a key focus in facilitating the widespread investigation of this important efflux pump inhibitor.

Scalable and Chromatography-Free Synthesis Protocols

Recent advancements have led to the development of a scalable, high-yielding, and chromatography-free synthesis of PAβN. nih.gov This streamlined approach utilizes traditional solution-phase peptide coupling chemistry, making the synthesis more efficient and cost-effective compared to earlier, lower-yielding methods. nih.gov

The synthesis typically involves a stepwise peptide coupling strategy. For instance, an N-terminally protected phenylalanine (e.g., with a Boc group) is coupled to a side-chain protected arginine-β-naphthylamide intermediate. nih.gov The protecting groups are then removed under acidic conditions to yield the final PAβN product, often as a bis-trifluoroacetate salt. nih.gov A key innovation in these protocols is the replacement of solvents like DMF with greener and less expensive alternatives such as ethyl acetate, which also facilitates the precipitation of the product, thereby avoiding the need for chromatographic purification. nih.gov

This optimized, chromatography-free process has enabled the production of PAβN on a gram scale with a total yield of approximately 70%, significantly reducing the cost of the compound. nih.gov The generality of this synthetic route has also been demonstrated through the preparation of various analogs and stereoisomers, such as D,D-PAβN, which has shown comparable activity and significantly greater hydrolytic stability compared to the natural L,L-PAβN. nih.govnih.gov

Solution-Phase Peptide Coupling Chemistry for Analog Generation

The generation of Phenylalanine-arginine β-naphthylamide (PAβN) and its analogs has been significantly advanced by the application of streamlined traditional solution-phase peptide coupling chemistry. nih.govnih.govscispace.com This methodology has proven effective for producing gram-scale quantities of PAβN, which is crucial for extensive research and development, given the large amounts required for biological screening. nih.gov The process is designed to be scalable and chromatography-free, which makes it an efficient and cost-effective alternative to repeated purchasing of the compound. nih.govnih.gov

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a foundational technique in peptide chemistry. americanpeptidesociety.orglibretexts.org The core of this method involves the formation of a peptide bond between two amino acids. To ensure specific bond formation, protecting groups are used to block the reactive amino group of one amino acid and the carboxylic acid group of the other. libretexts.org The coupling reaction is facilitated by activating the carboxyl group of the incoming amino acid, allowing it to react with the free amino group of the growing peptide chain. americanpeptidesociety.org

Common reagents used in this process include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), which activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org To enhance efficiency and minimize side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. americanpeptidesociety.org The development of a streamlined synthesis for PAβN and its analogs allows for the creation of a focused library of related compounds to explore structure-activity relationships. nih.govnih.govscispace.com

Table 1: Key Features of Solution-Phase Synthesis for PAβN Analogs

| Feature | Description | Reference |

|---|---|---|

| Methodology | Traditional solution-phase peptide coupling chemistry | nih.gov |

| Scalability | Enables gram-scale synthesis of PAβN and its analogs | nih.govnih.govscispace.com |

| Purification | Developed to be chromatography-free, increasing efficiency | nih.gov |

| Application | Generation of a focused library for structure-activity relationship studies | nih.govnih.govscispace.com |

Synthesis and Evaluation of Stereoisomers (e.g., D,D-PAβN versus L,L-PAβN)

A significant area of investigation in PAβN research involves the synthesis and evaluation of its stereoisomers. nih.gov Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. For PAβN, a dipeptide, the chirality of the constituent amino acids (phenylalanine and arginine) is a key determinant of its three-dimensional structure. The naturally occurring form is L,L-PAβN.

Using solution-phase synthesis, researchers have successfully produced the enantiomer of the standard compound, D,D-PAβN. nih.govnih.govscispace.com This has allowed for direct comparison of the biological and chemical properties of the two stereoisomers.

Evaluation of these stereoisomers has yielded critical findings. In studies examining the potentiation of the antibiotic levofloxacin in various wild-type Pseudomonas aeruginosa strains, D,D-PAβN was found to provide a similar 8- to 16-fold potentiation as L,L-PAβN. nih.govnih.govscispace.com This indicates that the stereochemistry may not be a critical factor for the efflux pump inhibitory activity of the compound.

However, a major difference was observed in their stability. D,D-PAβN demonstrated significantly greater hydrolytic stability compared to L,L-PAβN. nih.govnih.gov For instance, when incubated in rat serum, L,L-PAβN showed rapid degradation with an approximate half-life of only 5 minutes, whereas D,D-PAβN remained stable. researchgate.net This enhanced biostability makes D,D-PAβN a potentially more useful tool compound for future research, as it is less susceptible to enzymatic degradation. nih.govnih.gov

Table 2: Comparison of L,L-PAβN and D,D-PAβN

| Property | L,L-PAβN | D,D-PAβN | Reference |

|---|---|---|---|

| Antibiotic Potentiation | 8- to 16-fold potentiation of levofloxacin | 8- to 16-fold potentiation of levofloxacin | nih.gov |

| Hydrolytic Stability | Significantly less stable; rapid degradation in serum | Significantly more stable | nih.govnih.govresearchgate.net |

| Potential Utility | Standard tool compound | Useful tool compound due to enhanced stability | nih.govnih.gov |

Development of PAβN (dihydrochloride) Analogues for Structure-Activity Relationship (SAR) Studies

The development of PAβN analogues is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. researchgate.net These studies are performed to identify modifications that could improve potency, alter the spectrum of activity, and enhance pharmacokinetic properties. researchgate.netacs.org By systematically modifying different parts of the PAβN molecule, researchers can probe the key interactions between the inhibitor and the efflux pump. researchgate.net

The synthesis of a variety of PAβN analogues has been undertaken to explore these relationships. nih.gov The main areas of modification on the PAβN scaffold, which is composed of an L-phenylalanine (AA1) linked to an L-arginine (AA2) and substituted with a β-naphthylamine cap, include the nature of the two amino acids and the cap moiety. researchgate.net

Key findings from SAR studies on PAβN include:

Amino Acid 1 (AA1): A large, hydrophobic amino acid is generally preferred at this position. researchgate.net

Amino Acid 2 (AA2): A basic amino acid is required for activity. researchgate.net

Cap Moiety: The naphthyl group can be replaced by other fused ring systems, such as 5-aminoindan (B44798) and 6-aminoquinoline, without loss of activity. researchgate.net

While many of the synthesized analogues have been found to be less active than L,L-PAβN itself, these studies provide invaluable information for the rational design of new, more effective efflux pump inhibitors. nih.govresearchgate.net The data generated from SAR studies helps to build predictive models for designing next-generation compounds with improved therapeutic potential. researchgate.net

Table 3: Summary of PAβN Structure-Activity Relationships

| Molecular Region | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Amino Acid 1 (Phenylalanine) | Substitution with other amino acids | A large hydrophobic residue is generally required. | researchgate.net |

| Amino Acid 2 (Arginine) | Substitution with other amino acids | A basic amino acid is necessary for activity. | researchgate.net |

| Cap Moiety (β-Naphthylamine) | Replacement with other fused rings (e.g., 5-aminoindan, 6-aminoquinoline) | These modifications are tolerated. | researchgate.net |

Preclinical Research Perspectives on Paβn Dihydrochloride

In Vitro Preclinical Evaluation

The in vitro assessment of PAβN (dihydrochloride) has been crucial in elucidating its mechanism of action and its potential as an adjuvant to antibiotic therapy. These studies have primarily focused on its ability to potentiate antibiotics against resistant bacterial strains.

PAβN has demonstrated significant efficacy in reducing the minimum inhibitory concentrations (MICs) of various antibiotics against multidrug-resistant (MDR) clinical isolates. For instance, in a study involving clinical isolates of Acinetobacter baumannii, the addition of PAβN resulted in a notable decrease in resistance rates to aminoglycosides and quinolones. Specifically, amikacin (B45834) susceptibility increased from 84.2% to 100%, and tobramycin (B1681333) susceptibility rose from 68.4% to 84.2% in the presence of PAβN. mdpi.com Similarly, for quinolones, susceptibility to nalidixic acid and ciprofloxacin (B1669076) increased in the presence of the inhibitor. mdpi.com

In aminoglycoside-resistant clinical isolates of Pseudomonas aeruginosa, the combination of PAβN with spectinomycin, netilmicin, streptomycin, and kanamycin (B1662678) led to a reduced MIC range in a high percentage of resistant isolates: 93.02%, 86.8%, 76.9%, and 71.4%, respectively. nih.gov These findings underscore the potential of PAβN to restore the activity of antibiotics against contemporary clinical pathogens.

| Aminoglycoside | Percentage of Resistant Isolates with Reduced MIC Range in the Presence of PAβN |

|---|---|

| Spectinomycin | 93.02% |

| Netilmicin | 86.8% |

| Streptomycin | 76.9% |

| Kanamycin | 71.4% |

The primary role of PAβN in preclinical research is as an adjuvant in combination therapy. By inhibiting efflux pumps, PAβN increases the intracellular concentration of antibiotics that are substrates of these pumps, thereby enhancing their antibacterial effect. nih.gov Research has shown that PAβN can potentiate a wide range of antibiotics, including fluoroquinolones, macrolides, oxazolidinones, and chloramphenicol (B1208). nih.gov

For example, against P. aeruginosa, a concentration of 20 µg/mL of PAβN was able to enhance the activity of levofloxacin (B1675101) by 16-fold in wild-type strains. nih.gov This potentiation effect is even more pronounced in strains that overexpress efflux pumps. nih.gov The synergistic effect of PAβN has also been observed in combination with β-lactam antibiotics, although this potentiation is not solely due to efflux pump inhibition, as PAβN has been shown to also permeabilize the outer membrane of Gram-negative bacteria. glasgowunisrc.orgbiorxiv.org

To specifically investigate the mechanism of action of PAβN, researchers have utilized bacterial strains engineered to overexpress specific efflux pumps. These studies have confirmed that PAβN acts as a competitive inhibitor of RND efflux pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa and AcrAB-TolC in Escherichia coli. nih.gov

In strains of P. aeruginosa overexpressing Mex RND efflux pumps, PAβN demonstrated a significant ability to boost the activity of levofloxacin, with up to a 64-fold potentiation observed. nih.gov This highlights the direct impact of PAβN on efflux-mediated resistance. The minimum inhibitory concentration (MIC) of PAβN itself against P. aeruginosa strains, including those overexpressing efflux pumps, is high (512 µg/mL), indicating its primary role is as a potentiator rather than a direct antibacterial agent. nih.gov

| Bacterial Strain | PAβN Concentration (µg/mL) | Fold-Increase in Levofloxacin Activity |

|---|---|---|

| Wild-Type | 20 | 16-fold |

| Mex RND Efflux Pump Overexpressing | 20 | Up to 64-fold |

Application in Preclinical Animal Models of Bacterial Infection

Translating the promising in vitro results of PAβN into in vivo efficacy is a critical step in its preclinical development. Animal models of bacterial infection provide a platform to assess the therapeutic potential of PAβN in a more complex biological system.

The design of in vivo efficacy studies for PAβN must take into account several critical factors. Due to its potential for toxicity at higher concentrations, determining a therapeutic window where it effectively inhibits efflux pumps without causing significant adverse effects is paramount. nih.gov The pharmacokinetic and pharmacodynamic (PK/PD) profiles of both PAβN and the co-administered antibiotic need to be carefully considered to ensure that sufficient concentrations of both compounds are present at the site of infection for an adequate duration. glasgowunisrc.org

The choice of animal model and the type of infection are also crucial. Models that accurately mimic human infections, such as pneumonia or thigh infection models, are often employed. nih.gov For instance, a neutropenic mouse model of thigh infection with P. aeruginosa overexpressing MexAB-OprM has been used to evaluate the in vivo activity of PAβN analogs in combination with levofloxacin. nih.gov The route of administration for both the antibiotic and PAβN is another key consideration to optimize their combined effect.

The translation of in vitro potentiation to in vivo efficacy is not always straightforward. While in vitro studies provide a strong rationale for combination therapy, the in vivo environment introduces complexities such as drug metabolism, tissue distribution, and potential toxicity that can influence outcomes. inventi.in

In a study using a Muscovy duck model of Riemerella anatipestifer infection, PAβN in combination with neomycin significantly decreased bacterial loads, relieved pathological injury, and increased the survival rate of the ducks. openmicrobiologyjournal.com This demonstrates a successful translation of in vitro findings, where PAβN was shown to significantly reduce the MIC of neomycin against the same bacterial strain. openmicrobiologyjournal.com However, it is important to note that PAβN's efficacy can be antibiotic-specific, as it did not significantly enhance the activity of other aminoglycosides in the same in vitro study. openmicrobiologyjournal.com

Challenges in translating in vitro findings to in vivo contexts for efflux pump inhibitors like PAβN include unfavorable pharmacokinetic properties and toxicity issues, which have limited their clinical development. glasgowunisrc.org The observation that PAβN can permeabilize the outer membrane in addition to inhibiting efflux pumps further complicates the direct correlation between in vitro MIC reduction and in vivo outcomes, as this secondary mechanism may contribute to its efficacy but also to its toxicity. glasgowunisrc.orgbiorxiv.org

Methodologies for Assessing Compound Activity in Animal Models

The transition from in vitro to in vivo studies is a critical step in evaluating the therapeutic potential of PAβN (dihydrochloride). Animal models of bacterial infection are indispensable for assessing the compound's efficacy, particularly its ability to potentiate existing antibiotics in a complex biological system. The methodologies employed in these preclinical studies are designed to provide quantitative and qualitative data on the compound's activity. The most common approaches involve infection models in mice and ducks, where key parameters such as bacterial load, survival rates, and tissue pathology are meticulously evaluated.

Infection Models

The choice of animal model is crucial and is typically guided by the target pathogen and the clinical scenario being simulated.

Neutropenic Mouse Thigh Infection Model: This is a highly standardized and extensively used model for the initial in vivo evaluation of antimicrobial agents. gardp.orgcriver.com It is particularly valuable for mimicking infections in immunocompromised hosts. imquestbio.com In this model, mice are first rendered neutropenic through the administration of a cytotoxic agent like cyclophosphamide. gardp.orgnoblelifesci.com This temporary depletion of neutrophils makes the animals more susceptible to infection, allowing for a clearer assessment of the antimicrobial agent's direct effect. gardp.org Following this, a localized infection is established by injecting a known quantity of bacteria directly into the thigh muscle. imquestbio.comnoblelifesci.com This model is advantageous due to its simplicity, high degree of standardization, and reproducibility, providing a robust platform to study pharmacokinetics and pharmacodynamics. gardp.org

Duck Infection Model: For pathogens relevant to avian species, such as Riemerella anatipestifer, a duck infection model is employed. ekb.egmsdvetmanual.comvemedim.com This bacterium is a significant pathogen in the duck industry, causing infectious polyserositis. ekb.eg In this model, young ducklings are infected with a pathogenic strain of R. anatipestifer to induce disease. frontiersin.org This model is essential for veterinary research and has been used to evaluate the efficacy of PAβN in combination with antibiotics like neomycin for treating infections in poultry.

Efficacy Endpoints and Assessment Techniques

To determine the in vivo activity of PAβN, researchers rely on several key endpoints that provide a comprehensive picture of the treatment's effect.

Bacterial Load Quantification: A primary and quantitative measure of antimicrobial efficacy is the determination of the bacterial burden in target tissues. criver.comresearchgate.net The methodology involves:

Euthanizing the animals at predetermined time points after infection and treatment.

Aseptically harvesting specific organs or tissues (e.g., thigh muscle, spleen, liver, brain). imquestbio.com

The collected tissue is weighed and then homogenized in a sterile buffer solution, such as phosphate-buffered saline (PBS). noblelifesci.com